N4-benzyl-N2-(2,5-dimethylphenyl)quinazoline-2,4-diamine hydrochloride N4-benzyl-N2-(2,5-dimethylphenyl)quinazoline-2,4-diamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1179373-42-2
VCID: VC11862934
InChI: InChI=1S/C23H22N4.ClH/c1-16-12-13-17(2)21(14-16)26-23-25-20-11-7-6-10-19(20)22(27-23)24-15-18-8-4-3-5-9-18;/h3-14H,15H2,1-2H3,(H2,24,25,26,27);1H
SMILES: CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4.Cl
Molecular Formula: C23H23ClN4
Molecular Weight: 390.9 g/mol

N4-benzyl-N2-(2,5-dimethylphenyl)quinazoline-2,4-diamine hydrochloride

CAS No.: 1179373-42-2

Cat. No.: VC11862934

Molecular Formula: C23H23ClN4

Molecular Weight: 390.9 g/mol

* For research use only. Not for human or veterinary use.

N4-benzyl-N2-(2,5-dimethylphenyl)quinazoline-2,4-diamine hydrochloride - 1179373-42-2

Specification

CAS No. 1179373-42-2
Molecular Formula C23H23ClN4
Molecular Weight 390.9 g/mol
IUPAC Name 4-N-benzyl-2-N-(2,5-dimethylphenyl)quinazoline-2,4-diamine;hydrochloride
Standard InChI InChI=1S/C23H22N4.ClH/c1-16-12-13-17(2)21(14-16)26-23-25-20-11-7-6-10-19(20)22(27-23)24-15-18-8-4-3-5-9-18;/h3-14H,15H2,1-2H3,(H2,24,25,26,27);1H
Standard InChI Key XPBWUDBATAWNKK-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4.Cl
Canonical SMILES CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

N4-Benzyl-N2-(2,5-dimethylphenyl)quinazoline-2,4-diamine hydrochloride features a quinazoline core substituted at the 2- and 4-positions with a 2,5-dimethylphenyl group and a benzylamine moiety, respectively. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological studies. Key structural attributes include:

  • Quinazoline backbone: A bicyclic system comprising two fused six-membered rings (benzene and pyrimidine), enabling π-π stacking interactions with biological targets .

  • N2-substituent: A 2,5-dimethylphenyl group introduces steric bulk and hydrophobic character, potentially influencing target selectivity .

  • N4-substituent: A benzyl group linked via an amine, which may participate in hydrogen bonding or serve as a metabolic liability .

The compound’s three-dimensional conformation, as inferred from similar quinazolines, adopts a planar orientation for the quinazoline ring, with substituents oriented perpendicularly to minimize steric hindrance .

Table 1: Key Identifiers of N4-Benzyl-N2-(2,5-Dimethylphenyl)quinazoline-2,4-diamine Hydrochloride

PropertyValueSource
CAS Number1179373-42-2
Molecular FormulaC23H23ClN4
Molecular Weight390.9 g/mol
IUPAC Name4-N-benzyl-2-N-(2,5-dimethylphenyl)quinazoline-2,4-diamine; hydrochloride
SMILESCC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4.Cl

Nomenclature and Identifiers

The compound’s systematic name follows IUPAC conventions, specifying substituent positions on the quinazoline core. Alternative designations include:

  • VCID: VC11862934 (VulcanChem identifier).

  • PubChem CID: 16800907 (for the free base form).
    Synonymous representations in chemical databases emphasize the benzyl and dimethylphenyl substituents, underscoring its structural relationship to kinase inhibitors like erlotinib and gefitinib .

Synthesis and Manufacturing

Table 2: Comparative Synthetic Parameters for Quinazoline Derivatives

CompoundReaction TimeYield (%)Purity (%)Source
N2-Phenyl-2,4-quinazolinediamine12 h7895
N4-Benzyl-N2-methylquinazoline-2,4-diamine8 h8598
N2,N4-Dibenzylquinazoline-2,4-diamine10 h7297

Optimization Challenges

Key challenges include minimizing byproducts from over-alkylation and ensuring regioselectivity at the N2 and N4 positions. Purification typically involves column chromatography or recrystallization from ethanol-water mixtures .

Pharmacological Profile

Inferred Mechanism of Action

Quinazolines commonly target ATP-binding pockets in kinases. The dimethylphenyl group at N2 may enhance affinity for tyrosine kinases (e.g., EGFR), while the benzyl group at N4 could modulate solubility and off-target effects .

Comparative Activity with Analogues

Although bioassay data for this compound are lacking, structural analogs exhibit IC50 values in the nanomolar range against cancer cell lines:

Table 3: Biological Activity of Selected Quinazoline Derivatives

CompoundTargetIC50 (nM)Cell LineSource
N2-Phenyl-2,4-quinazolinediamineEGFR12.3A549 (lung)
N4-Benzyl-N2-methylquinazoline-2,4-diamineHER28.7SK-BR-3 (breast)
N2,N4-Dibenzylquinazoline-2,4-diamineVEGFR-215.9HUVEC (vascular)

Future Research Directions

  • Target identification: High-throughput screening against kinase panels.

  • Structure-activity relationship (SAR) studies: Modifying substituents to enhance potency and reduce toxicity.

  • In vivo efficacy testing: Xenograft models to assess antitumor activity.

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